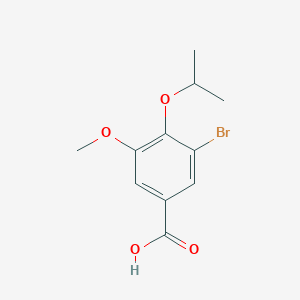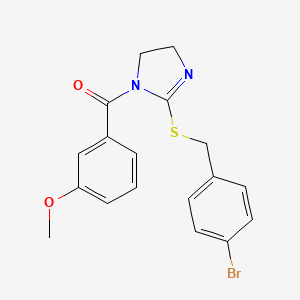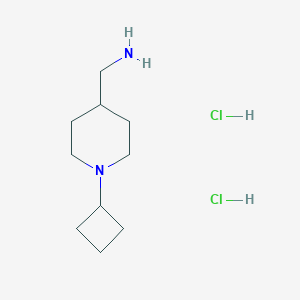![molecular formula C20H20N4O4S B2853376 1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid CAS No. 735336-27-3](/img/structure/B2853376.png)
1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid is a synthetic compound with unique structural elements, including furan, phenyl, triazole, and piperidine moieties. Its diverse functional groups allow it to engage in various chemical reactions, making it valuable in multiple scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid generally involves a multi-step process. Here is a simplified route:
Formation of the Triazole Ring: : Condensation of a furan-2-yl hydrazine with a suitable aldehyde to form 5-(furan-2-yl)-4-phenyl-1,2,4-triazole.
Thioether Formation: : Sulfide linkage introduction by reacting the triazole compound with an acetyl chloride derivative in the presence of a base.
Piperidine Introduction: : Coupling the resulting thioether with a piperidine-4-carboxylic acid derivative under specific conditions to yield the final product.
Industrial Production Methods
For large-scale production, the same synthetic strategy can be optimized for yield and cost-efficiency. This often involves:
Using catalytic amounts of reagents where possible.
Implementing continuous flow chemistry techniques to streamline production.
Purification via recrystallization or chromatographic methods to ensure product quality.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo several types of chemical reactions due to its diverse functional groups:
Oxidation: : The furan ring can be oxidized under mild conditions using reagents like mCPBA.
Reduction: : The phenyl ring can undergo reduction reactions using hydrogenation techniques.
Substitution: : The triazole ring can participate in nucleophilic substitutions under basic conditions.
Common Reagents and Conditions
Oxidation: : mCPBA, hydrogen peroxide.
Reduction: : H2 with Pd/C as a catalyst.
Substitution: : Strong nucleophiles such as NaNH2 or organolithium reagents.
Major Products
Oxidation: : Derivatives with hydroxylated furan or phenyl rings.
Reduction: : Fully hydrogenated phenyl or furan derivatives.
Substitution: : Various nucleophile-substituted triazole derivatives.
Applications De Recherche Scientifique
1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid has numerous applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor due to its unique structural motifs.
Medicine: : Explored for possible therapeutic effects, particularly as an anti-inflammatory or anticancer agent.
Industry: : Incorporated in the development of new materials with specific electronic properties.
Mécanisme D'action
The precise mechanism of action of this compound can vary depending on its application:
Molecular Targets: : In biological systems, it may interact with specific enzymes or receptors.
Pathways Involved: : It could potentially influence pathways related to inflammation, cell growth, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-{[5-(thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid
1-(2-{[5-(pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid
Uniqueness
The furan ring in 1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid imparts unique electronic properties compared to thiophene or pyridine analogs, potentially affecting its reactivity and interaction with biological targets. Its combination of diverse functional groups makes it a versatile compound in scientific research.
Hope this fits the bill! Let me know what you think.
Propriétés
IUPAC Name |
1-[2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c25-17(23-10-8-14(9-11-23)19(26)27)13-29-20-22-21-18(16-7-4-12-28-16)24(20)15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVTZHFXEOSACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
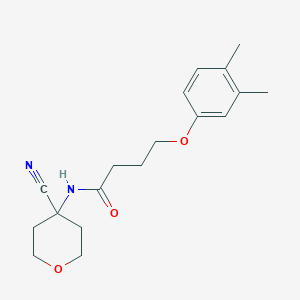
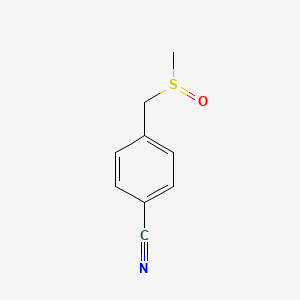
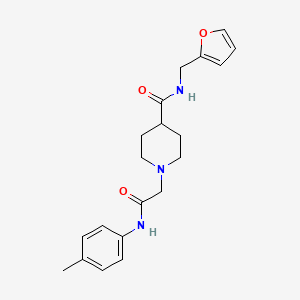
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2853299.png)
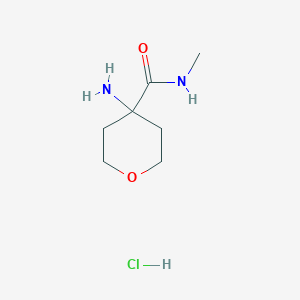
![1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B2853302.png)
![ethyl (1R,5S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/new.no-structure.jpg)
![(E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one](/img/structure/B2853305.png)
![8-(benzylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2853308.png)
![(4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2853312.png)
![3-((4-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853313.png)
